molecular formula C9H12N2 B2915966 4-Ethylbenzenecarboximidamide CAS No. 31065-90-4

4-Ethylbenzenecarboximidamide

Cat. No.: B2915966
CAS No.: 31065-90-4
M. Wt: 148.209
InChI Key: FZMLKENAMKEQOI-UHFFFAOYSA-N
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Description

4-Ethylbenzenecarboximidamide (C₉H₁₃N₃, MW: 163.22 g/mol) is an aromatic amidine derivative characterized by an ethyl substituent at the para position of the benzene ring and a carboximidamide functional group (-C(=NH)NH₂). Amidine groups are strongly basic, enabling salt formation (e.g., hydrochlorides), which enhances solubility in polar solvents.

Properties

IUPAC Name

4-ethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMLKENAMKEQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzenecarboximidamide typically involves the reaction of 4-ethylbenzonitrile with ammonia or an amine under specific conditions. The reaction can be catalyzed by acids or bases, depending on the desired yield and purity. The process generally involves heating the reactants to a specific temperature to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.

    Reduction: It can be reduced to form primary amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, where the imidamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction may produce primary amines .

Scientific Research Applications

4-Ethylbenzenecarboximidamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between 4-ethylbenzenecarboximidamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Key Properties
This compound C₉H₁₃N₃ 163.22 Ethyl (-C₂H₅) Amidine Hydrophobic ethyl group; basic, forms salts
4-Hydroxybenzenecarboximidamide C₇H₇N₃O 153.15 Hydroxyl (-OH) Amidine Polar due to -OH; precursor for ester synthesis
Ethoxy-piperazinyl derivative* C₂₃H₂₉ClN₄O₃ 468.95 Ethoxy (-OCH₂CH₃), piperazinyl ethyl Amidine Hydrochloride salt; enhanced solubility
(E)-4-((4-Bromophenylimino)methyl)benzimidamide (BR6) C₁₄H₁₂BrN₃ 302.17 Bromophenylimino (-N=C-C₆H₄Br) Amidine Bromine increases molecular weight; planar imine structure
4-Ethyl-N-phenylbenzamide C₁₅H₁₅NO 225.29 Ethyl, phenylamide (-CONHC₆H₅) Amide Neutral; high synthetic yield (up to 97.3%)

*Full name: Benzenecarboximidamide, N-(2-(4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-ethoxy-, monohydrochloride.

Key Observations:
  • Substituent Effects: The ethyl group in this compound introduces hydrophobicity compared to the polar hydroxy (4-hydroxybenzenecarboximidamide) or ethoxy (ethoxy-piperazinyl derivative) groups.
  • Functional Groups : Amidines (e.g., this compound, BR6) are basic and form salts, whereas amides (e.g., 4-ethyl-N-phenylbenzamide) are neutral, impacting solubility and biological interactions.
  • Synthetic Complexity : The ethoxy-piperazinyl derivative requires multi-step synthesis due to its piperazine and benzodioxole moieties, contrasting with simpler amidines like this compound.

Biological Activity

4-Ethylbenzenecarboximidamide, also known as 4-Ethylbenzene-1-carboximidamide hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its imidamide functional group attached to an ethyl-substituted benzene ring. This structural uniqueness contributes to its interaction with various biological targets.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . The compound can interact with specific enzymes, altering their activity and influencing cellular processes such as:

  • Cell proliferation
  • Apoptosis
  • Protein interactions

These interactions may lead to various biological effects, including potential therapeutic applications in cancer and antimicrobial treatments.

Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes, which may be pivotal in therapeutic contexts. For example, it has been investigated for its ability to inhibit proteases involved in cancer progression.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial enzyme functions, thereby inhibiting growth and proliferation.

Anticancer Effects

Preliminary results suggest that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:

  • Cancer Cell Lines : A study assessed the compound's effect on human melanoma cells, demonstrating significant inhibition of cell growth and induction of apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
  • Microbial Inhibition : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria, revealing a dose-dependent response in inhibiting bacterial growth.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduces activity of specific proteases
AntimicrobialInhibits growth of various pathogens
AnticancerInduces apoptosis in cancer cell lines

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